molecular formula C24H20FNO3S B2683823 [4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114852-79-7

[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2683823
CAS No.: 1114852-79-7
M. Wt: 421.49
InChI Key: QKSZHCAZIYQBHM-UHFFFAOYSA-N
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Description

4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a chemical compound of interest in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure integrates different functional groups, making it versatile for multiple applications and reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone often involves:

  • Starting from 4-methylphenyl methanone as the core structure.

  • A multi-step reaction process introducing 3-ethylphenyl, 6-fluoro, and benzothiazinyl groups.

  • Use of specific catalysts and solvents to achieve the desired molecular configuration.

Reaction conditions such as temperature, pressure, and pH must be meticulously controlled to ensure the correct attachment of each functional group.

Industrial Production Methods

In an industrial setting, large-scale production may involve:

  • Continuous flow reactors to manage complex reaction sequences.

  • Catalysts like palladium or platinum compounds to facilitate efficient synthesis.

  • Advanced purification techniques to isolate and purify the final product, ensuring high yield and minimal impurities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: It can be oxidized to produce derivatives with higher oxidation states.

  • Reduction: Reduction reactions can modify its electronic properties and reactivity.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, altering different substituent groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents like chlorine, bromine under controlled conditions.

Major Products

Products from these reactions include various functional derivatives that can be employed in further chemical applications or research.

Scientific Research Applications

4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in:

  • Chemistry: As a precursor for synthesizing more complex organic molecules.

  • Biology: Studying its interactions with biological macromolecules.

  • Industry: Utilized in the manufacturing of advanced materials and coatings.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone stands out due to its unique combination of functional groups and resultant chemical properties.

List of Similar Compounds

  • 4-(3-ethylphenyl)-4H-1,4-benzothiazin-2-yl: methanone

  • 4-(3-ethylphenyl)-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone

  • 4-(3-ethylphenyl)-6-bromo-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone

Each compound possesses variations that offer different reactivity, stability, and application potential.

Hope you find this article useful. If there's anything specific you need to dive deeper into, let me know!

Properties

IUPAC Name

[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO3S/c1-3-17-5-4-6-20(13-17)26-15-23(24(27)18-9-7-16(2)8-10-18)30(28,29)22-12-11-19(25)14-21(22)26/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZHCAZIYQBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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